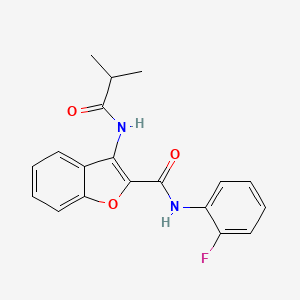

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2009 by Japanese researchers and has since gained popularity in the research community due to its potent cannabinoid activity. FUB-144 is a derivative of indole-3-carboxamide and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Aplicaciones Científicas De Investigación

Kinase Inhibition and Antitumor Activity

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide analogues have been identified as potent and selective kinase inhibitors. These compounds have demonstrated significant tumor stasis in animal models, making them promising candidates for cancer therapy. For example, a study by Schroeder et al. (2009) discovered a related compound with excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).

Radiopharmaceutical Applications

Compounds structurally similar to this compound have been explored as radioligands. Lang et al. (1999) synthesized fluorinated derivatives for potential use in positron emission tomography (PET) imaging, which can be crucial in diagnosing and managing various diseases (Lang et al., 1999).

Antiallergic Properties

The antiallergic activity of related carboxamide derivatives has been investigated. Ford et al. (1986) described the synthesis and antiallergic activity of a series of compounds showing significant potential in this area (Ford et al., 1986).

Synthesis and Chemical Properties

Studies on the synthesis and properties of these compounds reveal important insights into their chemical behavior and potential applications. For instance, the work of Sanz et al. (2006) on functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives demonstrates innovative synthetic approaches (Sanz et al., 2006).

Environmental Applications

Research by Genthner et al. (1989) used fluorophenols as analogues to study the transformation of phenol to benzoate in environmental settings, providing insights into the biodegradation and environmental fate of these compounds (Genthner et al., 1989).

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities . The compound may interact with its targets, leading to changes in cellular processes and potentially exerting therapeutic effects.

Biochemical Pathways

It’s worth noting that many bioactive compounds, including indole derivatives, can influence a variety of biochemical pathways . These can include pathways related to inflammation, viral replication, and cell growth, among others.

Result of Action

Similar compounds have been shown to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its cellular targets and its influence on various biochemical pathways.

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-11(2)18(23)22-16-12-7-3-6-10-15(12)25-17(16)19(24)21-14-9-5-4-8-13(14)20/h3-11H,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQHAZSFDWVWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

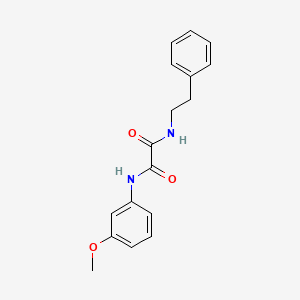

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)

![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)

![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)

![5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2882466.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)